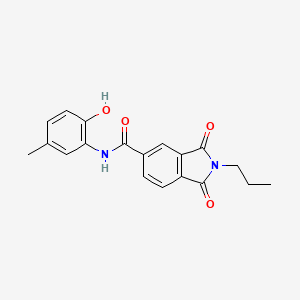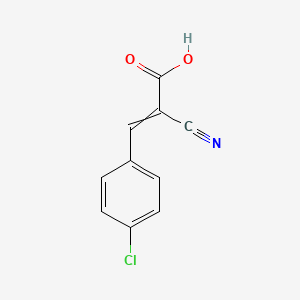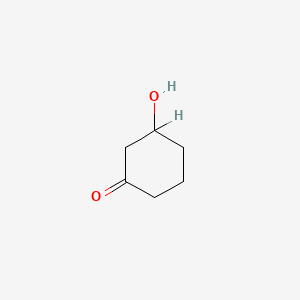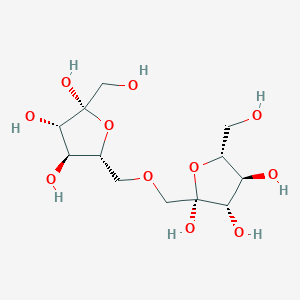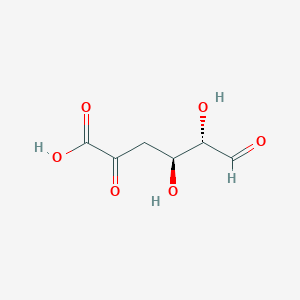![molecular formula C24H25Cl2NO8 B1200948 6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1200948.png)
6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid is a complex organic compound characterized by its unique structural features. This compound contains a dichlorophenyl group, a tetrahydronaphthalene moiety, and a hexopyranuronic acid unit, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the dichlorophenyl group, and the attachment of the hexopyranuronic acid unit. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the dichlorophenyl group and the tetrahydronaphthalene core.
Amidation reactions: These reactions are employed to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tetrahydronaphthalene core or the hexopyranuronic acid unit.
Reduction: This reaction can reduce any oxidized functional groups present in the compound.
Substitution: This reaction can replace specific atoms or groups within the compound, such as halogen atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,1-dimethyl-urea
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid is unique due to its combination of structural features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C24H25Cl2NO8 |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18?,19?,20?,21?,23?/m0/s1 |
Clave InChI |
IFPBIAXQORQOIY-FQAKDOLHSA-N |
SMILES isomérico |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canónico |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Sinónimos |
SCAEG sertraline carbamic acid ester glucuronide sertraline carbamoyl-O-glucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


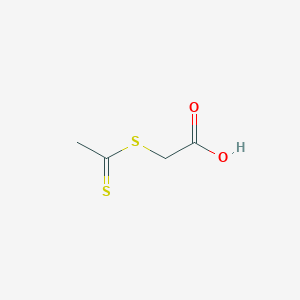
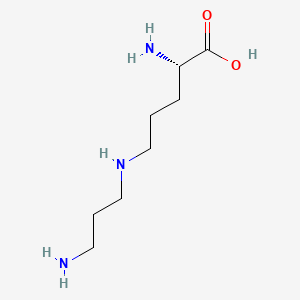
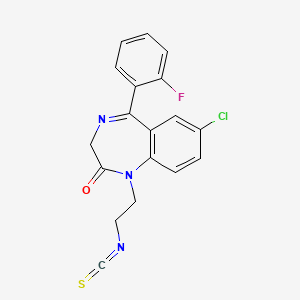
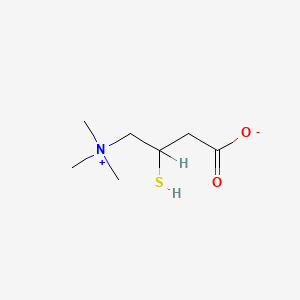
![ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B1200872.png)
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)
![METHYL 2-({[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1200874.png)
